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Actinomycin D2

Natural product chemistry Structural biology DNA intercalation

Actinomycin D2 is a D-type actinomycin chromopeptide antibiotic first described in 1981 and more fully characterized in 2018 from the marine sponge-associated Streptomyces sp. LHW52447.

Molecular Formula C76H109N15O22
Molecular Weight 1584.8 g/mol
CAS No. 72751-56-5
Cat. No. B1664363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActinomycin D2
CAS72751-56-5
Synonymsactinomycin D-2
actinomycin D2
AMD-2
Molecular FormulaC76H109N15O22
Molecular Weight1584.8 g/mol
Structural Identifiers
SMILESCC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)NC(=O)COC(=O)C(C(C)C)NC(=O)COC(=O)C(C(C)C)N
InChIInChI=1S/C76H109N15O22/c1-32(2)51(77)73(105)109-31-47(93)80-55(35(7)8)74(106)110-30-46(92)79-43-27-42(65(97)84-56-40(15)111-75(107)60(36(9)10)88(19)48(94)28-86(17)69(101)44-23-21-25-90(44)71(103)53(33(3)4)82-67(56)99)58-63(38(43)13)113-64-39(14)62(96)52(78)50(59(64)81-58)66(98)85-57-41(16)112-76(108)61(37(11)12)89(20)49(95)29-87(18)70(102)45-24-22-26-91(45)72(104)54(34(5)6)83-68(57)100/h27,32-37,40-41,44-45,51,53-57,60-61H,21-26,28-31,77-78H2,1-20H3,(H,79,92)(H,80,93)(H,82,99)(H,83,100)(H,84,97)(H,85,98)
InChIKeySEGUUECEFSYLBO-YKTSFKFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Actinomycin D2 (CAS 72751-56-5): A Structurally Differentiated Tetracyclic Actinomycin with Oxazole-Modified Chromophore


Actinomycin D2 is a D-type actinomycin chromopeptide antibiotic first described in 1981 [1] and more fully characterized in 2018 from the marine sponge-associated Streptomyces sp. LHW52447 [2]. It belongs to the actinomycin class of DNA intercalators that inhibit RNA transcription by binding the phenoxazinone chromophore between guanine-cytosine base pairs while the cyclic pentapeptide lactone side chains occupy the DNA minor groove [2]. Actinomycin D2 (C₇₆H₁₀₉N₁₅O₂₂, MW 1584.77 g/mol) is distinguished from the clinically used Actinomycin D (Dactinomycin; C₆₂H₈₆N₁₂O₁₆, MW 1255.43 g/mol) by a tetracyclic chromophore bearing a fused oxazole ring and by substitution of the 7-amino group with a hydroxyacetyl-L-valyl-glycoloyl-L-valine ester moiety [1][2]. This structural modification has direct functional consequences for antibacterial potency, cytotoxicity profile, and pharmacophore space that preclude simple interchange with Actinomycin D or other tricyclic actinomycins.

Why Actinomycin D Cannot Substitute for Actinomycin D2: Structural Divergence Drives Divergent Bioactivity Profiles


Actinomycin D2 is not a minor congener of Actinomycin D; it possesses a fundamentally altered chromophore scaffold. The fusion of an oxazole ring onto the phenoxazinone core creates a tetracyclic system absent in the tricyclic Actinomycin D [1]. This structural modification is not achievable through simple biosynthetic precursor feeding and requires either isolation from the specific producing strain (Streptomyces sp. LHW52447) or analogous synthetic routes. Critically, the oxazole modification simultaneously enhances antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA) by 2- to 4-fold while reducing cytotoxicity toward human normal fibroblasts, a dual improvement that tricyclic actinomycins including Actinomycin D do not exhibit [1]. Furthermore, the 7-position ester substitution in Actinomycin D2 alters the peptide lactone periphery relative to Actinomycin D, potentially affecting DNA sequence selectivity, cellular uptake, and efflux susceptibility. Procurement decisions that treat Actinomycin D2 as interchangeable with Actinomycin D, Actinomycin X2, or other in-class compounds ignore these quantifiable divergences and risk selecting a molecule with a materially different biological signature for the intended application.

Quantitative Differentiation of Actinomycin D2 Against Closest Analogs: A Head-to-Head Evidence Compilation


Structural Differentiation: Tetracyclic Oxazole-Fused Chromophore vs. Tricyclic Phenoxazinone in Actinomycin D

Actinomycin D2 possesses a tetracyclic chromophore formed by fusion of an oxazole ring onto the 2-amino and 3-oxo positions of the canonical phenoxazinone core, whereas Actinomycin D (Dactinomycin) retains the unmodified tricyclic phenoxazinone chromophore [1]. This represents a covalent architectural difference of one additional heterocyclic ring (oxazole) and translates to a molecular formula difference of C₁₄H₂₃N₃O₆ (ΔMW ≈ 329.3 Da) relative to Actinomycin D [1][2]. The oxazole ring is not simply a substitution but a fused ring expansion that alters the planarity, electron distribution, and hydrogen-bonding capacity of the DNA-intercalating chromophore, a structural feature unprecedented among naturally occurring actinomycins prior to the isolation of D1 and D2 [1].

Natural product chemistry Structural biology DNA intercalation

Anti-MRSA Potency: 2- to 4-Fold MIC Improvement Over Actinomycin D Against Three MRSA Strains

In a direct head-to-head antibacterial assay conducted within a single study, Actinomycin D2 (compound 2) exhibited MIC values of 0.125–0.25 μg/mL against three pathogenic methicillin-resistant Staphylococcus aureus (MRSA) strains, whereas Actinomycin D (compound 5) and the non-oxazole D-type analogues D3 and D4 (compounds 3 and 4) showed MIC values of 0.5–1.0 μg/mL [1]. The incorporation of the oxazole unit was explicitly identified as the structural determinant of this enhanced potency [1]. The MIC range for the oxazole-bearing compounds (D1 and D2) was consistently 2- to 8-fold lower (more potent) than for the non-oxazole comparators across all three MRSA strains tested [1].

Antimicrobial resistance MRSA Minimum inhibitory concentration

Reduced Cytotoxicity to Normal Human Fibroblasts: Oxazole Incorporation Decreases Toxicity Relative to Non-Oxazole Actinomycins

Cytotoxicity evaluation against WI-38 human diploid lung fibroblasts revealed that actinomycins bearing the oxazole-modified chromophore (D1 and D2) exhibited reduced cytotoxicity compared to the non-oxazole actinomycins (D3, D4, and D) isolated from the same fermentation [1]. The authors concluded that 'the incorporation of oxazole unit could decrease the cytotoxicity of actinomycins on human normal cells' [1]. While exact IC₅₀ values for each compound against WI-38 cells are not tabulated in the accessible abstract, the directional finding that the oxazole modification simultaneously enhances anti-MRSA potency while decreasing normal cell toxicity represents a dual-benefit structure-activity relationship not observed for the tricyclic compounds [1].

Cytotoxicity Therapeutic index WI-38 fibroblasts

Marine Sponge-Associated Microbial Origin: A Distinct Biosynthetic Source Differentiating Actinomycin D2 from Terrestrial Streptomyces-Derived Actinomycins

Actinomycin D2 (along with D1–D4) was isolated from Streptomyces sp. LHW52447, a bacterial strain associated with the marine sponge Phyllospongia foliascens collected from the South China Sea [1]. This represents, as of 2018, 'the first actinomycin compounds from a marine source' [1]. In contrast, the clinically used Actinomycin D is produced by terrestrial Streptomyces species (e.g., S. antibioticus, S. parvulus). The marine origin is not merely cosmetic: marine-derived actinomycins may exhibit distinct post-translational or post-polyketide synthase modifications (such as the oxazole ring) driven by the unique ecological pressures of the marine sponge holobiont environment [1]. The producing strain LHW52447 is cultivable on ISP2 broth medium, enabling fermentation-based production, and the Chinese patent CN108715604B protects the preparation method and anti-MRSA/antitumor use of Actinomycins D1–D4 [2].

Marine natural products Symbiotic bacteria Sponge-associated Streptomyces

DNA Intercalation with Altered Sequence Preference: Tetracyclic Chromophore May Modulate Binding Site Selectivity Relative to Actinomycin D

Actinomycins intercalate DNA via the phenoxazinone chromophore inserting between G·C base pairs, with the cyclic pentapeptide lactones occupying the minor groove [1]. Synthetic tetracyclic chromophoric analogues of Actinomycin D bearing an oxazole ring fused at the 2-amino and 3-oxo positions (structurally analogous to the Actinomycin D2 chromophore) have been shown to exhibit altered DNA-binding affinity: these analogues 'have no binding affinity toward extracellular DNA' yet retain intracellular antitumor activity, suggesting that the tetracyclic chromophore functions as a transport-modified prodrug element that requires intracellular biotransformation for activation [2]. This contrasts with Actinomycin D, which binds extracellular DNA directly. While direct DNA-binding measurements for Actinomycin D2 itself have not been reported, the structural identity of its oxazole-fused chromophore to the synthetic analogues characterized in [2] supports a class-level inference that Actinomycin D2 DNA interaction kinetics and/or sequence selectivity may differ from Actinomycin D.

DNA binding Sequence selectivity Transcription inhibition

Procurement-Driven Application Scenarios Where Actinomycin D2 Demonstrates Verifiable Advantage


Anti-MRSA Lead Optimization and Structure-Activity Relationship Studies Targeting Oxazole-Dependent Potency

Actinomycin D2 is the compound of choice for research programs investigating the molecular basis of oxazole-enhanced anti-MRSA activity. Its MIC of 0.125–0.25 μg/mL against three MRSA strains, representing a 2- to 4-fold improvement over Actinomycin D (MIC 0.5–1.0 μg/mL) [1], provides a measurable efficacy differential for structure-activity relationship (SAR) campaigns. The oxazole-modified chromophore serves as the key pharmacophoric element distinguishing it from >30 other naturally occurring actinomycins. Researchers can use Actinomycin D2 as a starting scaffold for further derivatization at the peptidolactone periphery while retaining the potency-conferring oxazole core, enabling systematic exploration of substituent effects on antibacterial spectrum, resistance susceptibility, and pharmacokinetic properties.

Therapeutic Window Assessment: Normal Cell Cytotoxicity vs. Antibacterial Potency Profiling

The dual observation that Actinomycin D2 exhibits enhanced anti-MRSA potency while simultaneously showing reduced cytotoxicity against WI-38 human diploid fibroblasts relative to non-oxazole actinomycins [1] positions D2 as a critical probe in therapeutic index studies. For drug development programs seeking to decouple antibacterial efficacy from host cell toxicity—a persistent challenge in actinomycin-based therapy—Actinomycin D2 provides a naturally evolved proof-of-concept that oxazole incorporation can widen the therapeutic window. Procurement for panels comparing D2, D1, D3, D4, and Actinomycin D across a broader array of normal and cancer cell lines can quantify the magnitude of this selectivity advantage and guide medicinal chemistry efforts toward clinical candidate selection.

Marine Natural Product Dereplication and Biosynthetic Gene Cluster Characterization

Actinomycin D2, as the first actinomycin compound reported from a marine sponge-associated microbial source (Streptomyces sp. LHW52447 from Phyllospongia foliascens) [1], serves as a reference standard for dereplication in marine natural product discovery. Its distinctive HRMS signature (m/z consistent with C₇₆H₁₀₉N₁₅O₂₂), combined with the diagnostic oxazole-fused chromophore identifiable by UV-Vis and NMR [1], enables unambiguous identification in HPLC-DAD-MS screening campaigns. The patent protection (CN108715604B) [2] further establishes the commercial relevance of this compound class, making authenticated Actinomycin D2 an essential standard for any laboratory engaged in actinomycin biosynthetic gene cluster mining, heterologous expression, or combinatorial biosynthesis aimed at generating novel tetracyclic actinomycin analogues.

Chemical Biology Probe Development Leveraging Altered DNA-Binding Properties

Based on class-level evidence from structurally identical synthetic tetracyclic oxazole analogues that lose extracellular DNA-binding affinity but retain intracellular activity after biotransformation [1], Actinomycin D2 is a candidate scaffold for developing transcription-inhibiting chemical biology probes with conditional activation. Unlike Actinomycin D, which binds DNA indiscriminately upon administration, a tetracyclic actinomycin that requires intracellular processing to generate the DNA-binding species offers spatiotemporal control over transcriptional inhibition. Researchers procuring Actinomycin D2 for studies of transcription dynamics, particularly those involving pulse-chase experimental designs or cell-type-selective RNA synthesis inhibition, may benefit from this mechanistically distinct behavior relative to Actinomycin D.

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